(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound has a unique structure that makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine, often involves complex chemical reactions. One common method is the free radical cyclization cascade, which is an excellent technique for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.
Scientific Research Applications
(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their anti-cancer properties.
Other benzofuran derivatives: Such as psoralen and 8-methoxypsoralen, used in the treatment of skin diseases like cancer and psoriasis.
Uniqueness
(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its methoxy group and the specific arrangement of atoms contribute to its unique properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(1R)-1-(5-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H17NO2/c1-8(2)13(14)12-7-9-6-10(15-3)4-5-11(9)16-12/h4-8,13H,14H2,1-3H3/t13-/m1/s1 |
InChI Key |
NJAZKODBXCPFTE-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)OC)N |
Canonical SMILES |
CC(C)C(C1=CC2=C(O1)C=CC(=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.